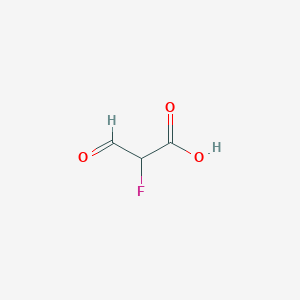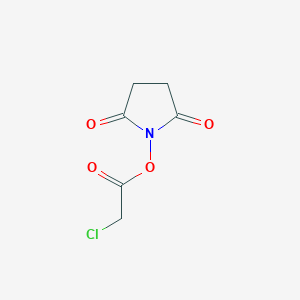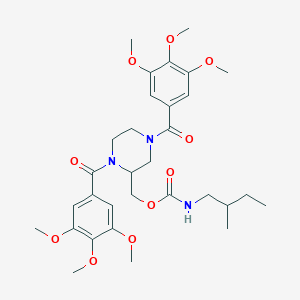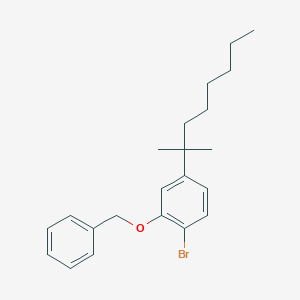
2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene
概要
説明
The compound “2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene” is a complex organic molecule. It contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds, substituted with a benzyloxy group, a bromo group, and a 2-methyloctan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic core, with the various substituents adding complexity to the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The benzylic position is known to be particularly reactive, undergoing reactions such as oxidation and reduction . The bromo group could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the benzene ring would likely make the compound relatively stable and possibly aromatic . The bromo group might make the compound more dense than similar compounds without a halogen .科学的研究の応用
Synthetic Methods and Applications
Practical Synthesis Techniques : A study by Qiu et al. (2009) discusses the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate for the manufacture of non-steroidal anti-inflammatory materials, highlighting the challenges and advancements in the synthesis of complex brominated compounds. This relates to the broader context of synthesizing halogenated aromatic compounds, which could encompass the synthesis of the specified benzene derivative (Qiu et al., 2009).
Antimicrobial Applications of Related Compounds : Marchese et al. (2017) review the antimicrobial properties of p-Cymene, demonstrating how structurally related aromatic compounds are being studied for their biological activities. This indicates a potential research area for evaluating the antimicrobial efficacy of various benzene derivatives, including the one (Marchese et al., 2017).
Supramolecular Chemistry Applications : The work by Cantekin et al. (2012) on benzene-1,3,5-tricarboxamide showcases the use of benzene derivatives in supramolecular chemistry for nanotechnology and biomedical applications. This suggests that similar compounds, like the one specified, could have applications in designing new materials or medical applications (Cantekin et al., 2012).
Microwave-assisted Synthesis : A review by Özil and Menteşe (2020) on the microwave-assisted synthesis of benzoxazoles derivatives highlights modern techniques in chemistry that accelerate the synthesis of complex molecules. This methodological advancement could be relevant for efficiently synthesizing the specified benzene derivative under investigation (Özil & Menteşe, 2020).
特性
IUPAC Name |
1-bromo-4-(2-methyloctan-2-yl)-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrO/c1-4-5-6-10-15-22(2,3)19-13-14-20(23)21(16-19)24-17-18-11-8-7-9-12-18/h7-9,11-14,16H,4-6,10,15,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFZTTDMOBMNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512226 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-YL)benzene | |
CAS RN |
70120-16-0 | |
| Record name | 2-(Benzyloxy)-1-bromo-4-(2-methyloctan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70512226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

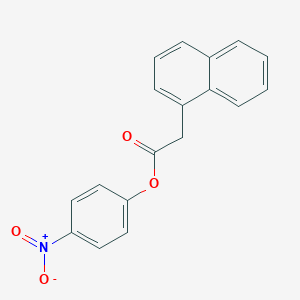
![1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate](/img/structure/B139696.png)
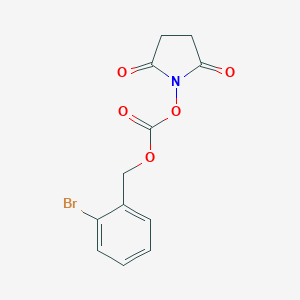
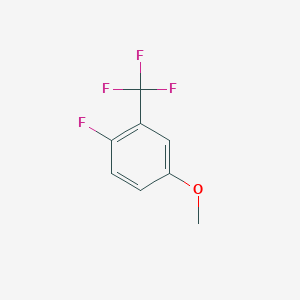
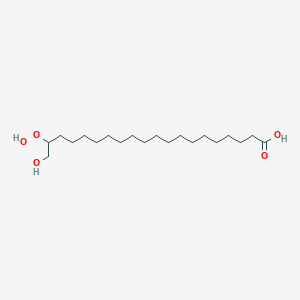
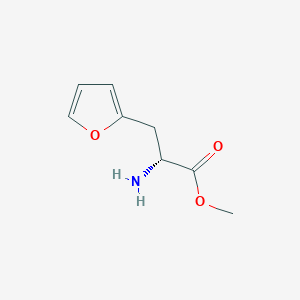
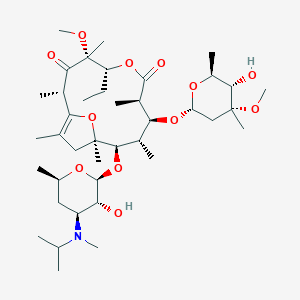
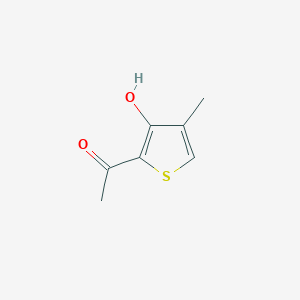
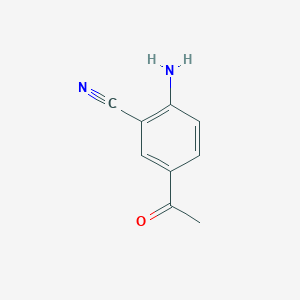
![1-(8-Azabicyclo[3.2.1]oct-2-en-2-yl)ethanone](/img/structure/B139714.png)
![1-[4-(2-Aminoethyl)piperazin-1-yl]ethanone](/img/structure/B139715.png)
